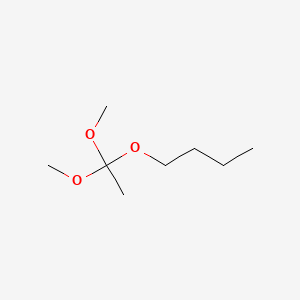![molecular formula C12H12N2 B12931119 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline is a heterocyclic compound that features a fused ring system combining pyridine and isoquinoline structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the condensation of a pyridine derivative with an isoquinoline precursor can be catalyzed by Lewis acids or bases to form the desired fused ring system .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum on carbon are often employed to facilitate hydrogenation steps, ensuring the efficient formation of the tetrahydropyrido structure .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or platinum catalysts can yield fully saturated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products:
Oxidation: N-oxides.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes .
Comparación Con Compuestos Similares
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- Quinoline
- Isoquinoline
Comparison: 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like quinoline and isoquinoline, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
3,4,6,7-tetrahydropyrido[4,3-g]isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-3-13-7-11-6-12-8-14-4-2-10(12)5-9(1)11/h5-8H,1-4H2 |
Clave InChI |
RNXHEQAXVNAWIY-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC2=CC3=C(CCN=C3)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


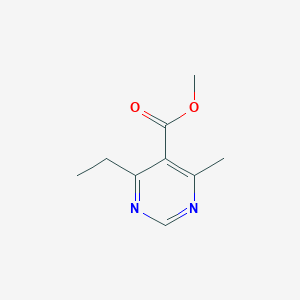
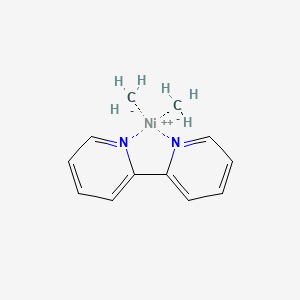
![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
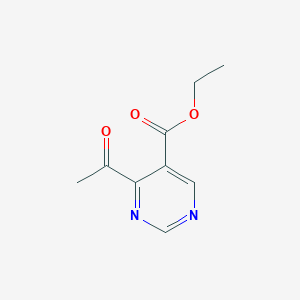
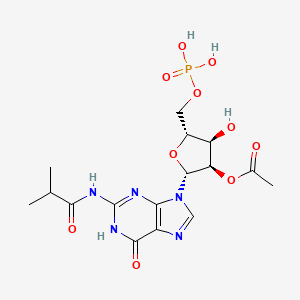
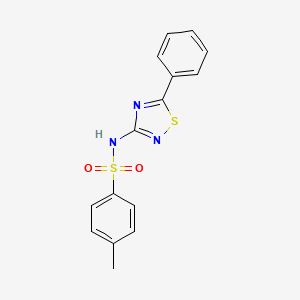
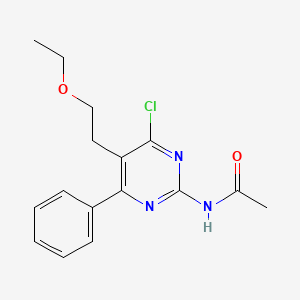
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
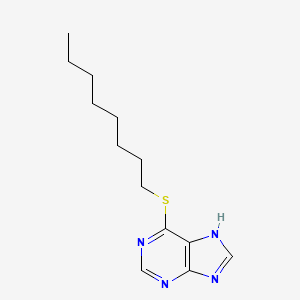
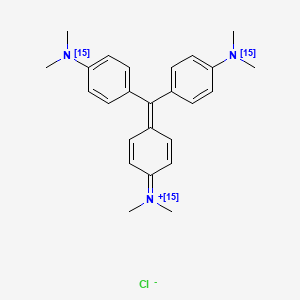
![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
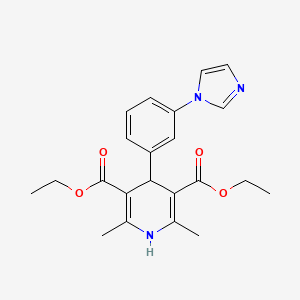
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)
